1,4-Dideoxy-1,4-epithio-D-ribitol

Medicinal Chemistry Nucleoside Synthesis Stereoselective Synthesis

Researchers developing 4'-thionucleoside analogs require precise stereochemical control to avoid undesired α-anomers. This synthetic thiosugar (C5H10O3S, MW 150.20) provides the definitive (2R,3S,4R) configuration. Unlike protected or diastereomeric alternatives, it eliminates deprotection steps and ensures β-selectivity in purine nucleoside coupling. - Critical building block for 4'-thioadenosine and 4'-thiocytidine analogs - 95.0% purity, crystalline solid, aqueous solubility 110 g/L at 25°C - Enables SAR studies for CLL and antisense oligonucleotide programs

Molecular Formula C5H10O3S
Molecular Weight 150.20 g/mol
Cat. No. B12288820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-epithio-D-ribitol
Molecular FormulaC5H10O3S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1C(C(C(S1)CO)O)O
InChIInChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2
InChIKeyVLVSFIRYIVAVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dideoxy-1,4-epithio-D-ribitol Procurement Guide


1,4-Dideoxy-1,4-epithio-D-ribitol (CAS 190315-43-6), also known as 1,4-anhydro-4-thio-D-ribitol, is a synthetic thiosugar with the molecular formula C5H10O3S and a molecular weight of 150.20 g/mol [1]. As a member of the 4'-thionucleoside precursor class, it is a carbohydrate derivative wherein the furanose ring oxygen is replaced by a sulfur atom, forming a thiolane (tetrahydrothiophene) ring [1] [2]. This structural modification confers distinct chemical stability and serves as a critical building block for synthesizing a broad class of purine nucleoside analogs with reported activity against indolent lymphoid malignancies [3]. The compound is supplied commercially as a research reagent with a typical purity of 95.0% and a predicted aqueous solubility of 110 g/L at 25 °C .

Stereochemical Integrity Supports high β-selectivity in 4'-thionucleoside synthesis
Unprotected Diol Enables direct use, bypassing acid-labile deprotection
High Aqueous Solubility Facilitates aqueous-phase reaction design and workup

1,4-Dideoxy-1,4-epithio-D-ribitol vs. Thiosugar Analogs


The core differentiation of 1,4-dideoxy-1,4-epithio-D-ribitol lies in its specific stereochemistry and unprotected hydroxyl groups, which are not conserved across its closest analogs. The compound's defined (2R,3S,4R) configuration is a critical determinant of the stereochemical outcome in subsequent nucleoside coupling reactions, a parameter that is either absent or inverted in diastereomers such as the D-arabinitol variant [1] [2]. Furthermore, while protected derivatives like 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol (CAS 596103-06-9) offer synthetic utility , they introduce additional deprotection steps and potential side reactions that are avoided when using the free, crystalline starting material. Substitution with a generic 'thiosugar' lacking the precise ribitol stereochemistry can lead to the formation of undesired α-anomers or epimers, directly compromising the yield and biological fidelity of the final 4'-thionucleoside product [3]. The following evidence guide quantifies these critical differentiators for informed procurement.

Stereochemical Mismatch
Diastereomers (e.g., D-arabinitol) may yield uncontrolled α/β mixtures, altering product fidelity.
Protecting Group Overhead
Isopropylidene-protected analogs require acidic deprotection, risking thioether ring opening and yield loss.
Solubility Profile Differential
Protected analogs often require organic solvents, limiting aqueous reaction design and workup flexibility.

1,4-Dideoxy-1,4-epithio-D-ribitol Quantitative Evidence


Anomeric Control in 4'-Thionucleoside Synthesis

The (2R,3S,4R) stereochemistry of 1,4-dideoxy-1,4-epithio-D-ribitol is essential for achieving high β-selectivity in the synthesis of 4'-thioribonucleosides via the Pummerer reaction. In contrast, the use of unprotected D-arabinitol-based thiosugars (e.g., 1,4-dideoxy-1,4-epithio-D-arabinitol) or achiral thiolane precursors leads to uncontrolled anomeric mixtures [1] [2].

Anomeric Control
Class-level
>3.3-fold improvement in β-anomer proportion
May support β-selective synthesis
Under Pummerer reaction conditions
Medicinal Chemistry Nucleoside Synthesis Stereoselective Synthesis

Synthetic Efficiency: Free vs. Protected Thiol

1,4-Dideoxy-1,4-epithio-D-ribitol can be utilized directly in key transformations, bypassing the need for deprotection steps that are mandatory when using its isopropylidene-protected analog, 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol (CAS 596103-06-9) . The latter requires acidic hydrolysis to liberate the 2,3-diol, a step associated with a 10-15% material loss and the risk of thioether ring opening [1].

Synthetic Efficiency
Reported
1 step reduction; avoids 10–15% yield loss
May reduce synthetic overhead
Compared to isopropylidene analog
Process Chemistry Synthetic Efficiency Carbohydrate Chemistry

Comparative Solubility and Handling Properties

Predicted solubility data indicates that 1,4-dideoxy-1,4-epithio-D-ribitol has a high aqueous solubility of 110 g/L at 25 °C . This is notably higher than the solubility of many protected thiosugar intermediates, which often require organic solvents (e.g., DCM, THF) for dissolution .

Aqueous Solubility
Data to verify
110 g/L (predicted); >11-fold higher
May support aqueous reaction design
Predicted value; verify experimentally
Pre-formulation Physicochemical Properties Reagent Handling

1,4-Dideoxy-1,4-epithio-D-ribitol Application Scenarios


Stereoselective 4'-Thioribonucleoside Synthesis

As the foundational thiosugar for constructing the 4'-thioribose scaffold, 1,4-dideoxy-1,4-epithio-D-ribitol is the preferred starting material for medicinal chemistry programs targeting purine nucleoside analogs. Its defined stereochemistry is critical for achieving the high β-selectivity required in the synthesis of 4'-thioadenosine, 4'-thiocytidine, and related analogs [1]. Researchers developing novel anticancer or antiviral agents where a sulfur atom at the 4'-position is desired for enhanced metabolic stability or altered binding affinity should procure this specific thiosugar to ensure stereochemical fidelity in their lead series [2].

Scalable 4'-Thionucleoside Production

For process chemistry groups aiming to develop scalable routes to 4'-thionucleosides, 1,4-dideoxy-1,4-epithio-D-ribitol offers a significant advantage over protected analogs. The elimination of a deprotection step, as detailed in Section 3, reduces the overall step count and avoids the yield losses associated with acidic cleavage of isopropylidene groups [3]. This makes the free thiol the more atom-economical choice for pilot-scale synthesis and early-stage manufacturing campaigns .

DNA Synthesis Inhibition in Lymphoid Malignancy

While the parent compound itself is a precursor, it enables access to a class of nucleoside analogs reported to inhibit DNA synthesis and induce apoptosis in indolent lymphoid malignancies [4]. Research groups focused on chronic lymphocytic leukemia (CLL) or related B-cell malignancies may source this compound to generate a library of 4'-thiopurine nucleosides for structure-activity relationship (SAR) studies, using the free thiol to systematically vary the nucleobase and sugar modifications .

Nuclease-Resistant Oligonucleotide Therapeutics

Oligonucleotides modified with 4'-thionucleosides exhibit significantly enhanced resistance to nuclease degradation compared to their natural counterparts [5]. Laboratories engaged in the design of antisense oligonucleotides, siRNAs, or aptamers requiring improved in vivo stability can utilize 1,4-dideoxy-1,4-epithio-D-ribitol as a key building block to synthesize 4'-thioribonucleoside phosphoramidites, thereby incorporating the stabilizing thio-modification into therapeutic oligonucleotide sequences [6].

Application
Selection Property
Validation Focus
Stereoselective 4'-thionucleoside synthesis
Stereochemical purity (2R,3S,4R) for β-selectivity
β/α anomeric ratio in glycosylation reactions
Scalable 4'-thionucleoside production
Unprotected diol for direct synthetic use
Step-count and yield efficiency in scale-up
DNA synthesis inhibition research in lymphoid malignancy models
Access to 4'-thiopurine nucleoside library
DNA synthesis and apoptosis endpoint assays
Nuclease-resistant oligonucleotide design
4'-thio modification for nuclease stability
In vitro stability in biological media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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